Saframycin A vs. Saframycin C: 50- to 100-Fold Higher Antitumor Potency in Murine Models
In direct head-to-head comparisons across four murine tumor systems, Saframycin A demonstrated 50 to 100 times greater antitumor potency than Saframycin C. For instance, against L1210 leukemia cells in suspension culture, Saframycin A achieved complete growth inhibition at a concentration of 0.02 μg/mL, whereas Saframycin C required a 50-fold higher concentration of 1.0 μg/mL to achieve the same effect [1].
| Evidence Dimension | Concentration for complete growth inhibition of L1210 cells |
|---|---|
| Target Compound Data | 0.02 μg/mL |
| Comparator Or Baseline | Saframycin C: 1.0 μg/mL |
| Quantified Difference | 50-fold difference (0.02 vs. 1.0 μg/mL) |
| Conditions | L1210 mouse leukemia cells in suspension culture |
Why This Matters
This large potency differential directly impacts the required dose for *in vivo* efficacy and justifies the selection of Saframycin A over Saframycin C for preclinical studies requiring maximal antitumor activity at lower systemic exposure.
- [1] Arai T, Takahashi K, Ishiguro K, Mikami Y. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C. Gan. 1980 Dec;71(6):790-6. PMID: 7274625. View Source
